4-Methylenetetrahydro-2H-pyran
Overview
Description
4-Methylenetetrahydro-2H-pyran is an organic compound with the molecular formula C6H10O. It is a six-membered ring structure containing five carbon atoms and one oxygen atom, with a methylene group attached to the fourth carbon. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylenetetrahydro-2H-pyran can be synthesized through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts. This reaction tolerates various substitution patterns and functional groups, including pivaloate and acetate esters, amides, silyl and benzyl ethers, and pendant hydroxyl and olefinic groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves the use of lanthanide triflates as efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids . This method provides high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Methylenetetrahydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a protecting group for alcohols in organic synthesis. Alcohols react with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium ammonium nitrate and other metal-based catalysts.
Reduction: Hydrogenation using Raney nickel is a typical method for reducing this compound derivatives.
Substitution: Acid-catalyzed hydrolysis is used to restore the parent alcohol from tetrahydropyranyl ethers.
Major Products: The major products formed from these reactions include various tetrahydropyran derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
4-Methylenetetrahydro-2H-pyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylenetetrahydro-2H-pyran involves its ability to form stable intermediates in various chemical reactions. Its methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Tetrahydropyran: A saturated six-membered ring with five carbon atoms and one oxygen atom.
3,4-Dihydropyran: An unsaturated six-membered ring with two double bonds.
2-Tetrahydropyranyl ethers: Derivatives formed from the reaction of alcohols and 3,4-dihydropyran.
Uniqueness: 4-Methylenetetrahydro-2H-pyran is unique due to its methylene group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-methylideneoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELYKZLLNWRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338412 | |
Record name | 4-Methylenetetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36838-71-8 | |
Record name | Tetrahydro-4-methylene-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36838-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylenetetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylideneoxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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